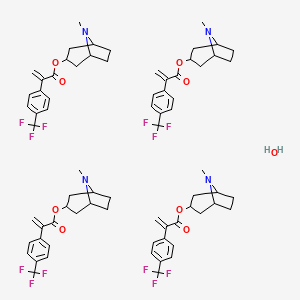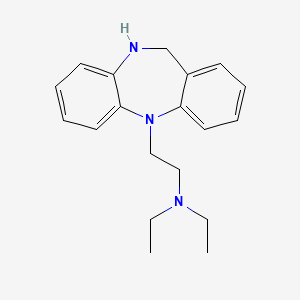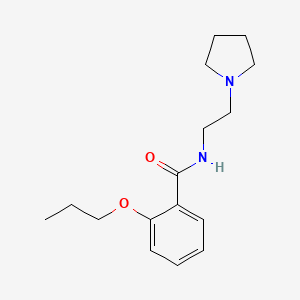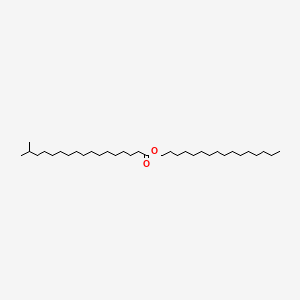
Hexadecyl 16-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 16-methylheptadecanoate is a chemical compound with the molecular formula C34H68O2. . This compound is a type of ester, specifically a fatty acid ester, which is commonly used in various industrial applications.
Méthodes De Préparation
Hexadecyl 16-methylheptadecanoate is typically synthesized through the esterification of 16-methylheptadecanoic acid with hexadecanol. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production of the compound with high efficiency.
Analyse Des Réactions Chimiques
Hexadecyl 16-methylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester can be reduced to form the corresponding alcohols. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol. Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
The major products formed from these reactions include 16-methylheptadecanoic acid, hexadecanol, and their respective derivatives .
Applications De Recherche Scientifique
Hexadecyl 16-methylheptadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. Its properties make it suitable for investigating reaction mechanisms and kinetics.
Biology: The compound is used in studies of lipid metabolism and fatty acid biosynthesis. It serves as a substrate for enzymes involved in these processes.
Medicine: this compound is used in the formulation of pharmaceuticals, particularly in drug delivery systems. Its lipophilic nature allows it to enhance the solubility and bioavailability of certain drugs.
Industry: The compound is used as an additive in lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of hexadecyl 16-methylheptadecanoate involves its interaction with lipid membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases to release 16-methylheptadecanoic acid and hexadecanol, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
93919-02-9 |
|---|---|
Formule moléculaire |
C34H68O2 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
Clé InChI |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






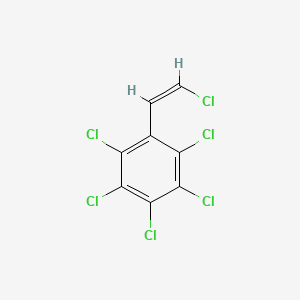
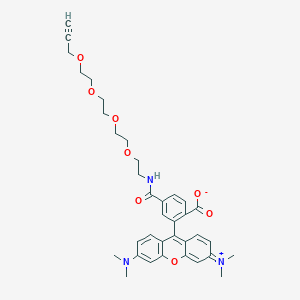

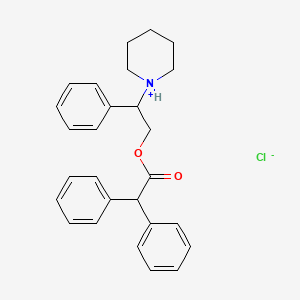
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
